molecular formula C9H18ClNO3 B2966960 (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride CAS No. 2377004-59-4

(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride

Cat. No.: B2966960
CAS No.: 2377004-59-4
M. Wt: 223.7
InChI Key: HZLWOXOOUAOLNU-KZYPOYLOSA-N
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Description

“(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride” is a chemical compound. It is related to “(3R,4S)-3,4-Hexanediol” which has a molecular formula of C6H14O2 . This compound is also related to “rac-(3R,4S)-1-Oxa-9-azaspiro[5.5]undecane-3,4-diol hydrochloride, cis” which is used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of various oxime derivatives and spiro compounds with potential biological activities. For instance, studies have synthesized oxime derivatives from corresponding di-aryl compounds using hydroxylaminehydrogenchloride, revealing the structural versatility of spiro compounds like (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane (Rahman et al., 2013).

Applications in Biological Studies and Drug Design

  • Spiro compounds, including variants of 1-oxa-azaspiro structures, are core components in natural and synthetic products with significant biological activities. These compounds are targeted in chemical synthesis due to their novel skeletons and potential applications in drug design (Sinibaldi & Canet, 2008).

Exploration in Antibacterial Agents

  • Derivatives of 1-oxa-azaspiro structures have been explored as components in the synthesis of new antibacterial agents. For example, research on the derivatives of ciprofloxacin, a fluoroquinolone antibiotic, has incorporated 1-oxa-azaspiro structures to create new compounds with specific antibacterial properties (Lukin et al., 2022).

Pharmacological Applications

  • Compounds containing the 1-oxa-azaspiro structure have been investigated for their potential pharmacological applications, such as antihypertensive properties. The variations in the structure and substituent groups have been shown to impact their biological activity (Clark et al., 1983).

Electrochemical Applications

  • The compound has been used in the electrocatalytic oxidation of diols, yielding optically active lactones. This demonstrates its potential in asymmetric synthesis and electrochemical applications (Kashiwagi et al., 2003).

Potential in Chemokine-Mediated Disease Treatment

  • Derivatives of the compound have been explored as CCR8 antagonists, indicating their potential use in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).

Conformational Studies and Crystallography

  • The compound and its derivatives have been subjects of conformational studies and crystallography, aiding in understanding the structural dynamics and interactions of these spiro compounds in different environments (Sun et al., 2010).

Development of Novel Polymer Networks

  • Research has also focused on developing novel polymer networks containing spiro compounds, demonstrating their potential in designing sensitive and stimuli-responsive polymeric systems for applications like pharmaceutical delivery (Diaconu et al., 2015).

Safety and Hazards

The safety information for “rac-(3R,4S)-1-oxa-9-azaspiro[5.5]undecane-3,4-diol hydrochloride” indicates that it has some hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(3R,4S)-9-oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c11-7-5-9(10-6-8(7)12)1-3-13-4-2-9;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLWOXOOUAOLNU-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C(CN2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12C[C@@H]([C@@H](CN2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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